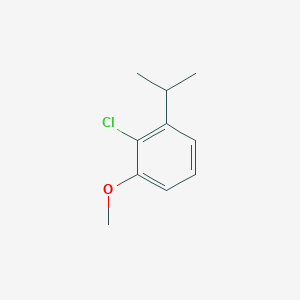
2-Chloro-1-isopropyl-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-isopropyl-3-methoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropyl group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the isopropyl group onto the benzene ring.
Following this, the methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base. Finally, the chlorine atom can be added through a chlorination reaction using chlorine gas (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-isopropyl-3-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further EAS reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones, while reduction reactions can modify the functional groups on the benzene ring
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Alkylation: Isopropyl chloride (C3H7Cl) with aluminum chloride (AlCl3) as a catalyst.
Methoxylation: Methanol (CH3OH) with a suitable base like sodium methoxide (NaOCH3).
Major Products
Substitution Products: Depending on the reagents used, various substituted benzene derivatives can be formed.
Oxidation Products: Alcohols or ketones derived from the oxidation of the isopropyl group.
Aplicaciones Científicas De Investigación
2-Chloro-1-isopropyl-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying electrophilic and nucleophilic substitution reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-isopropyl-3-methoxybenzene largely depends on its chemical reactivity. The methoxy group is an electron-donating group that activates the benzene ring towards electrophilic substitution, while the chlorine atom is an electron-withdrawing group that deactivates the ring. This dual effect influences the compound’s reactivity and the types of reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-methoxybenzene: Lacks the isopropyl group, making it less sterically hindered.
1-Isopropyl-3-methoxybenzene: Lacks the chlorine atom, resulting in different reactivity patterns.
2-Chloro-1-isopropylbenzene: Lacks the methoxy group, affecting its electron-donating properties
Uniqueness
2-Chloro-1-isopropyl-3-methoxybenzene is unique due to the combination of its substituents, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
2-chloro-1-methoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3 |
Clave InChI |
ASQFPCBRMGZQNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


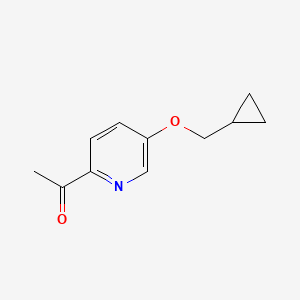
![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)

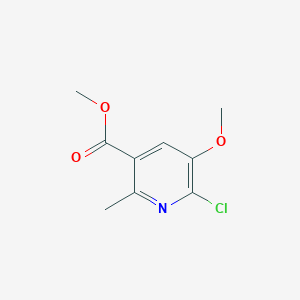
![Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B13658123.png)
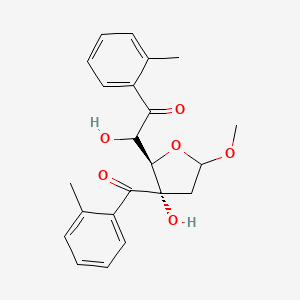
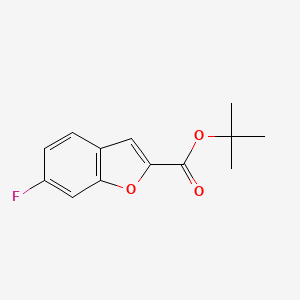
![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
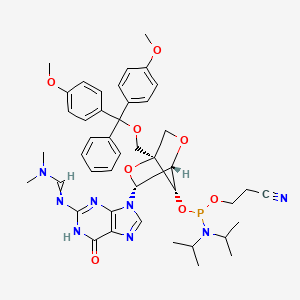
![7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine](/img/structure/B13658159.png)
![3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658160.png)
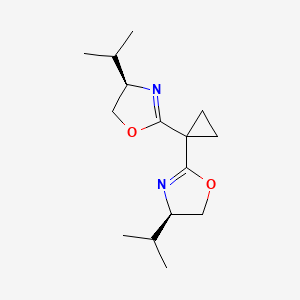
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)

